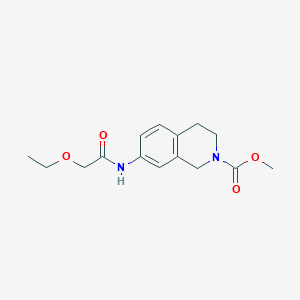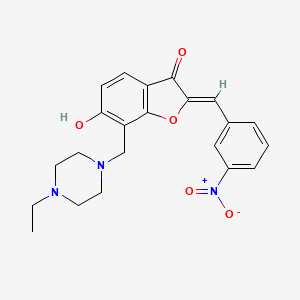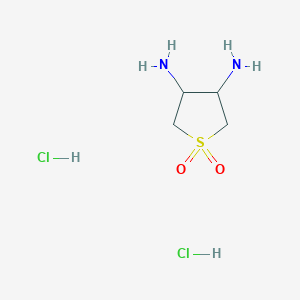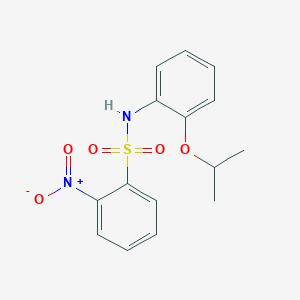![molecular formula C16H23N3O2S B2788418 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea CAS No. 2034300-93-9](/img/structure/B2788418.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is also known as Bexarotene and is a member of the retinoid family. Bexarotene is a synthetic compound that is used in the treatment of cancer and other diseases.
作用机制
Bexarotene works by activating retinoid X receptors (RXRs). RXRs are nuclear receptors that play a key role in regulating gene expression. When Bexarotene binds to RXRs, it activates a cascade of events that lead to changes in gene expression. These changes can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Bexarotene has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune function. Bexarotene has also been shown to reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of Bexarotene is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of RXRs in disease. However, Bexarotene has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the effects of natural retinoids. Additionally, Bexarotene has some off-target effects that may complicate its use in lab experiments.
未来方向
There are several future directions for research on Bexarotene. One area of interest is the use of Bexarotene in combination with other drugs for the treatment of cancer. Another area of interest is the use of Bexarotene in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, there is ongoing research on the development of new retinoid compounds with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Bexarotene is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It has been extensively studied for its use in the treatment of cancer and Alzheimer's disease. Bexarotene works by activating retinoid X receptors and has several biochemical and physiological effects. While Bexarotene has some limitations for lab experiments, it remains a useful tool for studying the role of RXRs in disease. There are several future directions for research on Bexarotene, including the use of Bexarotene in combination with other drugs and the development of new retinoid compounds.
合成方法
The synthesis of Bexarotene involves several steps. The first step is the synthesis of the intermediate compound 3-(2-methoxyethyl)-1,2-dimethyl-4-nitrobenzene. This intermediate is then reacted with benzo[b]thiophene-3-carboxylic acid to form the product 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea. The synthesis of Bexarotene is a complex process that requires skilled chemists and specialized equipment.
科学研究应用
Bexarotene has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-cancer properties and is used in the treatment of cutaneous T-cell lymphoma (CTCL). Bexarotene has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that Bexarotene can reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease.
属性
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-19(2)14(10-18-16(20)17-8-9-21-3)13-11-22-15-7-5-4-6-12(13)15/h4-7,11,14H,8-10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVLNPOFMFQGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCCOC)C1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2788337.png)

![[2-(Cyclohex-1-en-1-yl)ethyl][(thiophen-2-yl)methyl]amine](/img/structure/B2788339.png)
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2788340.png)
![Ethyl 2-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2788341.png)
![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2788344.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2788345.png)


![4-fluoro-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2788348.png)

![1-Cyclopentyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2788351.png)
![N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2788353.png)
